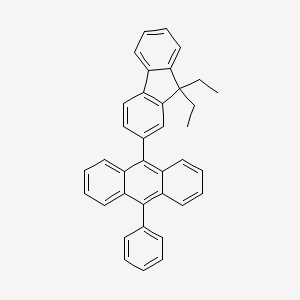
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes a fluorenyl group and a phenylanthracene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of fluorenone with diethyl sulfate to form 9,9-diethylfluorene. This intermediate is then subjected to a Suzuki coupling reaction with 10-bromoanthracene in the presence of a palladium catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Mécanisme D'action
The mechanism by which 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene exerts its effects is primarily through its interaction with various molecular targets. The compound can intercalate into DNA, affecting its structure and function. Additionally, it can participate in electron transfer processes, making it valuable in electronic applications. The pathways involved include π-π stacking interactions and charge transfer mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
Uniqueness
Compared to similar compounds, 9-(9,9-Diethyl-9H-fluoren-2-YL)-10-phenylanthracene stands out due to its unique combination of a fluorenyl group and a phenylanthracene moiety. This structural feature imparts distinct electronic and photophysical properties, making it particularly suitable for applications in organic electronics and photonics.
Propriétés
Numéro CAS |
626236-30-4 |
|---|---|
Formule moléculaire |
C37H30 |
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
9-(9,9-diethylfluoren-2-yl)-10-phenylanthracene |
InChI |
InChI=1S/C37H30/c1-3-37(4-2)33-21-13-12-16-27(33)28-23-22-26(24-34(28)37)36-31-19-10-8-17-29(31)35(25-14-6-5-7-15-25)30-18-9-11-20-32(30)36/h5-24H,3-4H2,1-2H3 |
Clé InChI |
AULNMXTUMXERGY-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC=C7)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


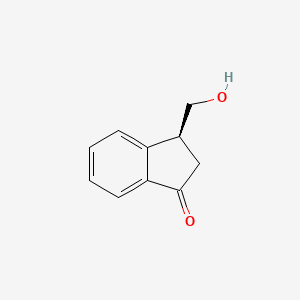

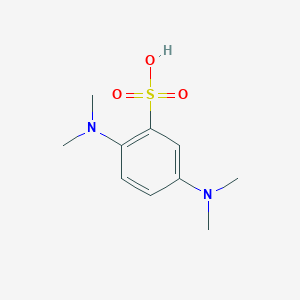
![3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12601349.png)
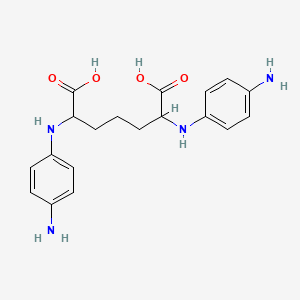
![3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate](/img/structure/B12601365.png)
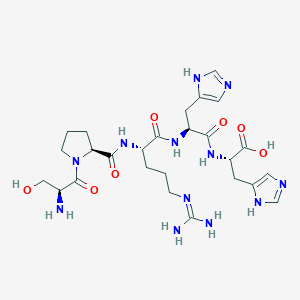
![Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy-](/img/structure/B12601379.png)
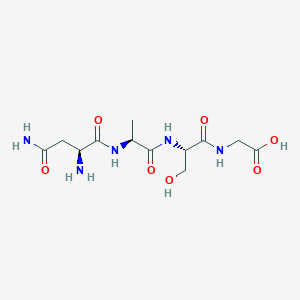
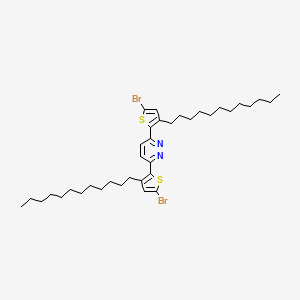
![5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12601403.png)
![([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12601413.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12601421.png)
![(4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone](/img/structure/B12601427.png)
